3,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
3,4-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides and triazoles. It is characterized by the presence of two chlorine atoms on the benzene ring and a triazole ring attached to the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different triazole derivatives .
Scientific Research Applications
3,4-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological functions of triazole-containing molecules and their interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. Additionally, the benzamide moiety can interact with hydrophobic pockets in the target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, 3,4-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s ability to form hydrogen bonds and coordinate with metal ions, making it a versatile scaffold for drug design and materials development .
Properties
Molecular Formula |
C9H6Cl2N4O |
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Molecular Weight |
257.07 g/mol |
IUPAC Name |
3,4-dichloro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C9H6Cl2N4O/c10-7-2-1-6(3-8(7)11)9(16)14-15-4-12-13-5-15/h1-5H,(H,14,16) |
InChI Key |
KVLXLAMZUITAAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN2C=NN=C2)Cl)Cl |
solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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